molecular formula C13H9FO2 B2785962 (E)-3-(4-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 135950-64-0

(E)-3-(4-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No. B2785962
M. Wt: 216.211
InChI Key: UOTJEGJNRAMYKS-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as Furanone, is a chemical compound that has been extensively studied for its potential applications in scientific research. Furanone is a member of the chalcone family of compounds and is known for its diverse range of biological activities.

Scientific Research Applications

Photophysical Properties and Solvent Effects

(E)-3-(4-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one and its derivatives demonstrate distinct photophysical properties, influenced by solvent polarity. In a study, various chalcone derivatives, including closely related compounds, displayed significant shifts in absorption and fluorescence spectra depending on the solvent's polarity. This behavior indicates intramolecular charge transfer interactions and a notable difference in dipole moments between the ground and excited states, suggesting potential applications in photonic and electronic devices where solvent interaction can be a factor (Kumari, Varghese, George, & Sudhakar, 2017).

Crystal Structure and Intermolecular Interactions

The compound's crystal structure and intermolecular interactions have been a focal point of research. One study synthesized and characterized derivatives of (E)-3-(4-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one, revealing intricate details about the dihedral angles, hydrogen bonding, and weak intermolecular interactions. These findings are crucial for understanding the compound's solid-state behavior and potential applications in material science (Salian et al., 2018).

Molecular Structure and Electronic Properties

Investigations into the molecular structure and electronic properties of related chalcone derivatives have been conducted. One study synthesized (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, delving into its molecular structure, vibrational wavenumbers, and hyperpolarizability. The study highlighted the molecule's stability arising from hyper-conjugative interactions and charge delocalization, pointing towards applications in non-linear optics and electronic devices (Najiya et al., 2014).

Electronic Materials and Photoluminescence

The derivatives of (E)-3-(4-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one have also been researched for their potential in electronic materials. A study reported the synthesis of novel chalcone derivatives with high optical transmittance and blue light emission properties, signifying their applicability in LED and solar cell fabrication. This highlights the compound's role in the development of advanced materials for renewable energy and display technologies (Davanagere & Jayarama, 2019).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTJEGJNRAMYKS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Citations

For This Compound
4
Citations
P Sharma, S Kumar, F Ali, S Anthal, VK Gupta… - Medicinal Chemistry …, 2013 - Springer
We synthesized 36 chalcone-like (E)-3-(substitutedphenyl)-1-hetrylprop-2-en-1-ones by condensing 2-acetylfuran/2-acetylpyrrole with substituted benzaldehydes under basic conditions…
Number of citations: 39 link.springer.com
B Fathy Abdel-Wahab, A Sediek… - Letters in Drug …, 2013 - ingentaconnect.com
A series of 2-(5-(4-fluorophenyl)-pyrazolin-1-yl)thiazoles prepared as potential antimicrobial agents is described. The synthesis involved the reaction of 5-(4-fluorophenyl)-3-heterocycl-4…
Number of citations: 13 www.ingentaconnect.com
L Sangwan - Med Chem Res, 2013 - researchgate.net
We synthesized 36 chalcone-like (E)-3-(substitutedphenyl)-1-hetrylprop-2-en-1-ones by condensing 2-acetylfuran/2-acetylpyrrole with substituted benzaldehydes under basic conditions…
Number of citations: 0 www.researchgate.net
X Jiang, H Jin, T Wang, H Yoo, S Koo - Synthesis, 2019 - thieme-connect.com
Efficient synthetic method for medicinally and opto-electronically important bichalcophenes is reported, which highlights Mn(OAc) 3 /CoCl 2 -catalyzed oxidative deacetylation of 1,5-…
Number of citations: 10 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.